molecular formula C7H10N2 B1422716 2-Cyclobutyl-1H-imidazole CAS No. 89943-00-0

2-Cyclobutyl-1H-imidazole

Cat. No. B1422716
CAS RN: 89943-00-0
M. Wt: 122.17 g/mol
InChI Key: CNOAXNNBTQYBCJ-UHFFFAOYSA-N
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Description

“2-Cyclobutyl-1H-imidazole” is a chemical compound with the molecular formula C7H10N2 . It is a derivative of imidazole, a heterocyclic compound that plays an important role in biological processes .


Synthesis Analysis

Imidazole, the parent compound of “2-Cyclobutyl-1H-imidazole”, was first synthesized by Heinrich Debus in 1858 through the reaction of glyoxal and formaldehyde in ammonia . This synthesis method, despite producing relatively low yields, is still used to create C-substituted imidazoles . There are also other methods for the synthesis of substituted imidazoles, such as the Van Leusen Imidazole Synthesis and the Van Leusen Three-Component Reaction .


Molecular Structure Analysis

The molecular structure of “2-Cyclobutyl-1H-imidazole” consists of a cyclobutyl group attached to the 2-position of an imidazole ring . The imidazole ring is a five-membered ring with two non-adjacent nitrogen atoms .

Scientific Research Applications

Synthesis and Precursor Applications

  • Synthesis of Anti-viral Nucleosides : 2-Cyclobutyl-1H-imidazole derivatives are synthesized for use as precursors in the development of anti-viral purine nucleosides (Booth & Eastwood, 1993).

Biological and Medicinal Applications

  • Binding with Biological Molecules : Imidazole derivatives, like 2-Cyclobutyl-1H-imidazole, exhibit the ability to bind with a variety of enzymes, proteins, and receptors, owing to their electronic-rich characteristics (Alghamdi et al., 2021).
  • Antimicrobial Properties : Imidazole compounds, including 2-Cyclobutyl-1H-imidazole variants, have demonstrated antimicrobial activities, making them valuable in the development of new antimicrobial agents (Narwal et al., 2012).
  • Anticancer Activity : Some imidazole derivatives have shown cytotoxic activity against human tumor cell lines, suggesting potential applications in cancer therapy (Bellina et al., 2005).

Chemical and Industrial Applications

  • Chemical Synthesis : Imidazole-based compounds, including those derived from 2-Cyclobutyl-1H-imidazole, are used in various chemical synthesis processes due to their unique structural features (Zhang et al., 2014).
  • Development of Diagnostic Agents and Pathologic Probes : These compounds are also explored for applications in diagnostics and as pathologic probes, highlighting their versatility in medicinal chemistry (Zhang et al., 2014).

Safety And Hazards

The safety data sheet for imidazole indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Future Directions

Recent advances in the regiocontrolled synthesis of substituted imidazoles suggest that these heterocycles are key components to functional molecules that are used in a variety of everyday applications . The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable .

properties

IUPAC Name

2-cyclobutyl-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-2-6(3-1)7-8-4-5-9-7/h4-6H,1-3H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNOAXNNBTQYBCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NC=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20706259
Record name 2-Cyclobutyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20706259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclobutyl-1H-imidazole

CAS RN

89943-00-0
Record name 2-Cyclobutyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20706259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Li, C Zhang, H Xu, C Wang, R Dong… - Journal of Medicinal …, 2022 - ACS Publications
Pan-bromodomain and extra terminal (Pan-BET) inhibitors show profound efficacy but exhibit pharmacology-driven toxicities in clinical trials. The development of domain-selective BET …
Number of citations: 7 pubs.acs.org
C Zhang, L Wang, Y Xu, Y Huang, J Huang… - European Journal of …, 2022 - Elsevier
Depression is identified as one of the most common psychiatric symptoms in Alzheimer's disease (AD). The comorbidity of AD and depression increases the burden of clinical treatment …
Number of citations: 6 www.sciencedirect.com

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